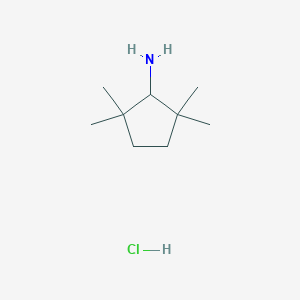

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride

描述

2,2,5,5-Tetramethylcyclopentan-1-amine hydrochloride is a cyclopentane-derived amine featuring four methyl groups at the 2 and 5 positions of the ring. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in organic synthesis and biomedical research. Notably, its sterically hindered structure (due to the tetramethyl substitution) contributes to unique reactivity patterns, such as resistance to electrophilic reactions in bulk form . Synthetic routes often involve dehydrohalogenation and reduction steps, with spectral parameters (NMR, HRMS) aligning closely with tetramethyl analogs . Potential applications include its use as a precursor in MRI contrast agents, leveraging nitroxide derivatives for spin labeling .

属性

IUPAC Name |

2,2,5,5-tetramethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)5-6-9(3,4)7(8)10;/h7H,5-6,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJTMBSNNBGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1N)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride typically involves the following steps:

Formation of 2,2,5,5-Tetramethylcyclopentanone: This intermediate can be synthesized through the oxidation of 2,2,5,5-tetramethylcyclopentanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

化学反应分析

Types of Reactions

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl halides

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Amines or alcohols

Substitution: Substituted amines or amides

科学研究应用

2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride has several scientific research applications:

作用机制

The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Ring Size Variations

2,2,4,4-Tetramethylcyclopentan-1-amine Hydrochloride

- Structure : Methyl groups at 2,2,4,4 positions on cyclopentane.

- Properties : Reduced steric hindrance compared to the 2,2,5,5 isomer due to closer proximity of methyl groups. This may enhance reactivity in nucleophilic substitutions.

- Data : Purity 95% (CAS 1523618-17-8), molecular formula C9H18ClN .

(3,3,5,5-Tetramethylcyclohexyl)methanamine HCl

- Structure : Cyclohexane ring with methanamine substituent and 3,3,5,5-tetramethyl groups.

- Properties : Larger ring size increases conformational flexibility but reduces ring strain. The extended structure may improve lipid solubility for membrane-associated applications.

- Data : Purity 95% (CAS 219835-66-2) .

Heterocyclic and Functional Group Modifications

2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid Hydrochloride

- Structure : Thiazolidine ring (incorporating sulfur) with a carboxylic acid group.

- Properties : The sulfur atom introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility. The carboxylic acid moiety allows conjugation with biomolecules.

- Data : Molecular weight 225.74 (CAS 33078-43-2) .

1-(2-Ethoxyethyl)cyclopentan-1-amine Hydrochloride

- Structure : Cyclopentane with an ethoxyethyl side chain.

- Properties : The ether group increases hydrophilicity, making it suitable for aqueous-phase reactions.

- Data : Molecular weight 193.72 (CAS 1423026-44-1), stored at RT .

Key Insight : Heteroatoms (e.g., sulfur in thiazolidine) and polar functional groups (e.g., ethoxyethyl) significantly alter solubility and reactivity compared to the purely hydrocarbon-based 2,2,5,5-tetramethylcyclopentane amine .

Aromatic and Aliphatic Side Chains

2-Phenylcyclopentan-1-amine Hydrochloride (Cypenamine Hydrochloride)

- Structure : Cyclopentane with a phenyl substituent.

- Properties : The aromatic ring enhances π-π stacking interactions, useful in receptor-binding studies. However, reduced solubility in polar solvents compared to aliphatic analogs.

- Data : CAS 5588-23-8, supplied by MedChemExpress .

5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine

- Structure : Partially saturated naphthalene with tetramethyl groups.

- Properties : Extended aromatic system increases molecular rigidity and UV activity, beneficial in photochemical applications.

- Data : Purity 96% (CAS 92050-16-3) .

Key Insight : Aromatic substituents introduce distinct electronic properties but often compromise solubility, whereas aliphatic chains balance hydrophobicity and flexibility .

生物活性

2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride (CAS No. 2287279-27-8) is a compound that has garnered interest in various fields of biological research due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride |

| Molecular Formula | C10H22ClN |

| Molecular Weight | 201.75 g/mol |

| CAS Number | 2287279-27-8 |

The biological activity of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride is largely attributed to its interaction with various biological targets. Research suggests that this compound may function as a ligand for specific receptors or enzymes. The mechanism of action involves:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered biochemical processes.

Neuropharmacological Effects

Studies indicate that 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride exhibits neuropharmacological effects. For instance:

- Cognitive Enhancement : Animal models have demonstrated improved memory and learning capabilities following administration of the compound.

- Anxiolytic Properties : The compound has shown potential in reducing anxiety-like behaviors in preclinical studies.

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of this compound:

- Free Radical Scavenging : In vitro assays reveal that it effectively scavenges free radicals, suggesting a protective role against oxidative stress.

Study 1: Cognitive Effects

In a randomized controlled trial involving rodents, administration of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride resulted in significant improvements in cognitive tasks such as maze navigation and memory recall. The study concluded that the compound enhances synaptic plasticity through modulation of neurotransmitter levels.

Study 2: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of the compound. Results indicated a dose-dependent reduction in oxidative damage markers in cultured neuronal cells treated with the compound compared to control groups.

Applications in Research

The unique properties of 2,2,5,5-Tetramethylcyclopentan-1-amine; hydrochloride make it a valuable tool in various research domains:

- Neuroscience : Used to investigate mechanisms underlying learning and memory.

- Pharmacology : Explored for potential therapeutic applications in treating anxiety and cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。